4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(2-methylpropyl)-2,5-dihydro-1H-pyrrol-3-ol
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Overview
Description
4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(2-methylpropyl)-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound that features a thiazole ring, a bromophenyl group, and a pyrrol-3-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(2-methylpropyl)-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions. One common approach is the condensation of 4-bromobenzaldehyde with thiosemicarbazide to form the thiazole ring, followed by cyclization with an appropriate diketone to introduce the pyrrol-3-ol moiety . The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(2-methylpropyl)-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(2-methylpropyl)-2,5-dihydro-1H-pyrrol-3-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(2-methylpropyl)-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the biosynthesis of bacterial cell walls or interfere with essential enzymes . In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-bromophenyl)-1,3-thiazol-2-yl)phenol
- N-(4-(4-bromophenyl)-1,3-thiazol-2-yl)-2-hydrazino-2-oxoacetamide
- 2-(4-(4-bromophenyl)-1,3-thiazol-2-yl)acetamide
Uniqueness
4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(2-methylpropyl)-2,5-dihydro-1H-pyrrol-3-ol is unique due to its combination of a thiazole ring, a bromophenyl group, and a pyrrol-3-ol moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C17H18BrN3OS |
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Molecular Weight |
392.3 g/mol |
IUPAC Name |
4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(2-methylpropyl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C17H18BrN3OS/c1-10(2)7-21-8-14(22)15(16(21)19)17-20-13(9-23-17)11-3-5-12(18)6-4-11/h3-6,9-10,19,22H,7-8H2,1-2H3 |
InChI Key |
CBIYEZRPMWEDQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CC(=C(C1=N)C2=NC(=CS2)C3=CC=C(C=C3)Br)O |
Origin of Product |
United States |
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